b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Overview
Description
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid is a chemical compound with the molecular formula C8H7BO3S and a molecular weight of 194.02 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid typically involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of 5-carboxybenzo[b]thiophen-2-ylboronic acid.
Reduction: Formation of 5-hydroxymethylbenzo[b]thiophen-2-ylborane.
Substitution: Formation of various aryl or vinyl derivatives depending on the halide used in the reaction.
Scientific Research Applications
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of phosphorescent sensors for the quantification of copper (II) ions.
Biology: Investigated for its potential as an inhibitor of Escherichia coli beta-lactamase.
Medicine: Explored for its role in the preparation of inhibitors for treatment of cortisol-dependent diseases.
Industry: Utilized in the chemoselective modification of oncolytic adenoviruses.
Mechanism of Action
The mechanism of action of 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Escherichia coli beta-lactamase, it binds to the active site of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . This interaction disrupts the bacterial cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid can be compared with other similar compounds, such as:
2-Thienylboronic acid: Similar in structure but lacks the hydroxymethyl group.
Benzo[b]thien-2-ylboronic acid: Similar in structure but lacks the hydroxymethyl group.
The presence of the hydroxymethyl group in 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid provides additional sites for chemical modification, making it more versatile in various applications.
Properties
IUPAC Name |
(5-hydroxy-1-benzothiophen-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCIKADVYWVDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260958 | |
Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959636-67-0 | |
Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959636-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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